molecular formula C13H21NO3 B8113106 tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate

tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B8113106
M. Wt: 239.31 g/mol
InChI Key: QKQMTBUNBUEFQE-UHFFFAOYSA-N
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Description

tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate: is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is part of the azaspiro family, which is characterized by a spirocyclic structure containing nitrogen. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of a suitable azaspiro precursor with tert-butyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent decomposition of the product.

Chemical Reactions Analysis

tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This modulation can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the tert-butyl ester functional group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 8-oxo-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-4-6-13(14)7-5-10(15)9-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQMTBUNBUEFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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